molecular formula C25H28ClN3O3 B11017706 3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one

3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one

Cat. No.: B11017706
M. Wt: 454.0 g/mol
InChI Key: PWFJVQBFYVXQAV-UHFFFAOYSA-N
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Description

The compound “3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one” is a complex organic molecule that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one” typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with a halogenated precursor.

    Attachment of the Chlorophenyl Group: This step involves the coupling of the chlorophenyl group to the piperidine ring, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Final Assembly: The final step involves the coupling of the quinazolinone core with the piperidine derivative, typically under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the piperidine ring, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups in the quinazolinone core, converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and hydrophobic interactions makes it a candidate for drug design and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Its interactions with specific biological targets are of particular interest.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of “3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various mechanisms, such as inhibition or activation. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-4-hydroxypiperidine: Shares the piperidine and chlorophenyl groups but lacks the quinazolinone core.

    Quinazolin-4(3H)-one: The core structure without the piperidine and chlorophenyl groups.

    6-oxohexyl derivatives: Compounds with similar side chains but different core structures.

Uniqueness

The uniqueness of “3-{6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl}quinazolin-4(3H)-one” lies in its combination of functional groups and structural features. The presence of the quinazolinone core, piperidine ring, and chlorophenyl group provides a unique set of chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H28ClN3O3

Molecular Weight

454.0 g/mol

IUPAC Name

3-[6-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-6-oxohexyl]quinazolin-4-one

InChI

InChI=1S/C25H28ClN3O3/c26-20-11-9-19(10-12-20)25(32)13-16-28(17-14-25)23(30)8-2-1-5-15-29-18-27-22-7-4-3-6-21(22)24(29)31/h3-4,6-7,9-12,18,32H,1-2,5,8,13-17H2

InChI Key

PWFJVQBFYVXQAV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCCCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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